molecular formula C35H54O9 B3031244 Cimiaceroside A CAS No. 210643-83-7

Cimiaceroside A

Cat. No.: B3031244
CAS No.: 210643-83-7
M. Wt: 618.8 g/mol
InChI Key: SUWXCVINJBVOAI-NMOPOQBHSA-N
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Description

Cimiaceroside A is a triterpene diglycoside isolated from the rhizome of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound belongs to the cycloartane-type triterpenoids, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cimiaceroside A is typically isolated from the rhizome of Cimicifuga foetida through a series of extraction and purification steps. The process involves:

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification methods but on a larger scale. This would involve optimizing the extraction process to maximize yield and employing industrial-scale chromatography systems for purification.

Chemical Reactions Analysis

Types of Reactions

Cimiaceroside A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of cimiaceroside A involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cimiaceroside A is unique due to its specific glycosidic linkage and the presence of distinct functional groups that contribute to its biological activities. Compared to similar compounds, it has shown promising results in various bioassays, highlighting its potential as a lead compound for drug development .

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[[(1R,5R,7S,10R,12R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-7-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O9/c1-17-23-19(43-35(40)26(17)44-30(4,5)28(35)39)14-32(7)21-9-8-20-29(2,3)22(42-27-25(38)24(37)18(36)15-41-27)10-11-33(20)16-34(21,33)13-12-31(23,32)6/h9,17-20,22-28,36-40H,8,10-16H2,1-7H3/t17-,18+,19-,20-,22-,23-,24-,25+,26+,27-,28+,31+,32-,33+,34-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWXCVINJBVOAI-NMOPOQBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3(C2(CCC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)OC8(C1OC(C8O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2(CC[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210643-83-7
Record name Cimiaceroside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210643837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMIACEROSIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJX35XW32G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin and structural characterization of Cimiaceroside A?

A: this compound is a novel 9,19-cyclolanostane-type triterpene xyloside first isolated from the rhizomes of the Cimicifuga racemosa plant. [] Its structure comprises a complex ring system with multiple functional groups, including hydroxyl, acetoxy, and epoxy groups. [, ] The molecular formula is C36H56O11. [] Structural elucidation was achieved using 1D and 2D NMR experiments and high-resolution electrospray ionization Fourier transformation mass spectrometry (HRESIFTMS). []

Q2: What are the key structural features of this compound revealed by its spectroscopic data?

A: The spectroscopic data, particularly the circular dichroism (CD) spectrum, reveals this compound's cycloart-7-ene triterpene core structure. [] The strong negative maxima at 214–217 nm in the CD spectrum are characteristic of this structural class, as observed in related compounds like cimicifugoside and bugbanoside A. [] This core structure, confirmed through NMR analysis, forms the basis for understanding its potential biological activity.

Q3: Have any studies explored the potential biological activity of this compound?

A: While the isolation and structural characterization of this compound have been reported, [, ] there is limited research specifically focusing on its biological activity or potential therapeutic applications. Further research is needed to explore its interactions with biological targets and assess its potential benefits.

Q4: How does this compound compare structurally to other compounds isolated from Cimicifuga species?

A: this compound shares structural similarities with other cycloartane triterpene glycosides found in Cimicifuga species, such as cimigenol-3-O-β-D-xylpyranoside, actein, and cimiaceroside B. [, ] These compounds often differ in the presence and position of various functional groups, such as acetyl, hydroxyl, and methylmalonyl groups. [, ] Despite these variations, the shared core structure suggests potential similarities in their biosynthetic pathways and potential biological activities.

Q5: What are the implications of the structural similarities between this compound and other Cimicifuga compounds?

A: The structural similarities suggest that this compound might exhibit biological activities similar to other Cimicifuga compounds. For example, compounds like actein and 26-deoxyactein have shown anti-inflammatory and anti-tumor activities. [, ] While further research is necessary, these structural relationships offer a starting point for investigating the potential therapeutic benefits of this compound.

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